sodium 2-hydroxyethane-1-sulfinate
Description
Contextualization within Organosulfur Chemistry: Distinctions between Sulfinates and Sulfonates
Organosulfur compounds are broadly classified based on the oxidation state and bonding environment of the sulfur atom. google.com Sulfinates and sulfonates are both oxoacids of sulfur, but they differ in the number of oxygen atoms bonded to the sulfur center. wikipedia.org
A sulfonate group (R-SO₃⁻) features a sulfur atom bonded to three oxygen atoms and a carbon atom. atamanchemicals.com In contrast, a sulfinate group (R-SO₂⁻) has a sulfur atom bonded to two oxygen atoms and a carbon atom. This seemingly small difference in structure has significant chemical consequences. The sulfur atom in a sulfonate is in a higher oxidation state (+5) compared to a sulfinate (+3), which influences the geometry, stability, and reactivity of the molecule. nih.gov Sulfonates are generally more stable and less reactive than sulfinates. wikipedia.org
The structural difference is clear when comparing the parent acids: sulfonic acids (RSO₃H) are analogous to sulfuric acid, while sulfinic acids (RSO₂H) are related to sulfurous acid. nih.gov This distinction is pivotal in understanding the chemical behavior of their respective salts, such as sodium 2-hydroxyethane-1-sulfonate versus sodium 2-hydroxyethane-1-sulfinate.
Historical Overview of Research on 2-Hydroxyethane Sulfinic Acid and its Salts
The history of research on 2-hydroxyethane sulfinic acid and its salts is sparse, especially when compared to the extensive investigation of its sulfonate analog, isethionic acid, and its salts, which dates back to the 19th century. google.com Early research in aliphatic sulfur chemistry, such as the work by P. H. Latimer and R. W. Bost in 1937 on the identification of aliphatic sulfonic acids, laid the groundwork for the study of related functional groups. acs.org However, the inherent instability of aliphatic sulfinic acids has historically made their isolation and characterization challenging. chez-alice.fr
While aromatic sulfinic acids are generally more stable and have been known for a longer time, the lower molecular weight aliphatic sulfinic acids are often viscous oils prone to decomposition. chez-alice.fr Research from the mid-20th century, as summarized in reviews on the preparation of sulfinic acids, indicates that they were often prepared and used in situ due to their instability. chez-alice.fr Specific, direct, and extensive research focused solely on 2-hydroxyethane sulfinic acid and its salts is not prominent in the historical chemical literature, suggesting it has remained a relatively obscure member of the sulfinic acid family.
Significance of the Sulfinate Functional Group in Contemporary Organic Synthesis Research
Despite the instability of the free acids, the sulfinate functional group, particularly in the form of its more stable salts, has gained considerable attention in modern organic synthesis. Sulfinates are valued as versatile building blocks and intermediates. rsc.org They can act as radical precursors, enabling a range of transformations that are valuable in drug discovery and the synthesis of complex molecules. figshare.com
Recent research has highlighted the use of alkyl sulfinates as cross-coupling partners for the installation of medicinally relevant alkyl groups. nih.gov The development of methods for the synthesis of sulfinates from readily available starting materials has further expanded their utility. For instance, the reaction of Grignard reagents or organolithium compounds with sulfur dioxide surrogates can generate a variety of metal sulfinates that can be used in subsequent reactions. acs.org This contemporary interest in sulfinates underscores the potential of even simple molecules like this compound as a building block, should a stable and accessible source be developed.
Unique Chemical Properties and Challenges in Studying this compound
The chemical properties of this compound are dictated by the interplay between the nucleophilic sulfinate group and the hydroxyl group. The sulfinate anion is a good nucleophile, and its reaction with electrophiles can occur at either the sulfur or oxygen atom, leading to the formation of sulfones or sulfinate esters, respectively. wikipedia.org The presence of the hydroxyl group in the same molecule introduces the possibility of intramolecular reactions and can influence the solubility and reactivity of the compound.
The primary challenge in studying this compound is its inherent instability. Aliphatic sulfinic acids and their salts are prone to disproportionation, yielding the corresponding sulfonic acid and a thiosulfonate. wikipedia.org This decomposition pathway complicates its isolation, purification, and storage.
Furthermore, the synthesis of this compound is not as straightforward as its sulfonate counterpart. While sodium 2-hydroxyethane-1-sulfonate is readily prepared by the reaction of ethylene (B1197577) oxide with sodium bisulfite, the synthesis of the sulfinate would require a more controlled reduction of a suitable precursor, such as 2-hydroxyethanesulfonyl chloride. wikipedia.orgcdnsciencepub.com In one study, sodium 2-hydroxyethanesulfinate was prepared in situ from 2-hydroxyethanesulfonyl chloride but was not isolated. cdnsciencepub.com
The lack of commercially available standards and the difficulty in its synthesis and purification have resulted in a scarcity of detailed research findings and spectroscopic data for this compound.
Interactive Data Table: Comparison of Sulfinate and Sulfonate Properties
| Property | Sulfinate (RSO₂⁻) | Sulfonate (RSO₃⁻) |
| Sulfur Oxidation State | +3 | +5 |
| General Stability | Less stable, prone to disproportionation | Generally stable |
| Reactivity | More reactive, good nucleophile | Less reactive |
| Parent Acid | Sulfinic Acid (RSO₂H) | Sulfonic Acid (RSO₃H) |
| Acidity of Parent Acid | Weaker than sulfonic acids | Strong acids |
Properties
CAS No. |
43166-41-2 |
|---|---|
Molecular Formula |
C2H5NaO3S |
Molecular Weight |
132.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Sodium 2 Hydroxyethane 1 Sulfinate and Precursors
Synthesis of 2-Hydroxyethanesulfonyl Chloride as a Key Intermediate
The creation of 2-hydroxyethanesulfonyl chloride is a critical yet challenging step in the synthesis of sodium 2-hydroxyethane-1-sulfinate. This intermediate is noteworthy as it contains both a reactive sulfonyl chloride and a primary alcohol functional group. rsc.org Standard methods for producing alkanesulfonyl chlorides, such as reacting sulfonic acids with inorganic acid chlorides (like thionyl chloride or phosphorus pentachloride) or the aqueous chlorination of thiols, are often incompatible with the presence of a hydroxyl group. cdnsciencepub.com These reagents can readily convert the alcohol to a chloride, leading to undesired byproducts like 2-chloroethanesulfonyl chloride. cdnsciencepub.com
Despite these challenges, a successful route involves the controlled chlorination of 2-mercaptoethanol (B42355) in an aqueous solution. researchgate.net This method requires careful management of the reaction conditions to favor the formation of the desired 2-hydroxyethanesulfonyl chloride while minimizing the chlorination of the hydroxyl group. The resulting 2-hydroxyethanesulfonyl chloride is a liquid that can be isolated and purified for subsequent steps. cdnsciencepub.com
Reduction Chemistry for the Formation of this compound
The conversion of the sulfonyl chloride intermediate to the final sulfinate product is achieved through a reduction reaction. This step is crucial for obtaining the desired this compound with high yield and purity.
Chemical Reduction Agents and Reaction Conditions (e.g., Sulfite-Based Reductions)
A prevalent and effective method for the reduction of sulfonyl chlorides to their corresponding sulfinates is the use of sodium sulfite (B76179) (Na₂SO₃). nih.gov This approach is widely applicable for the synthesis of various sodium sulfinates. nih.govmdpi.com The reaction is typically carried out in an aqueous medium, where the sulfonyl chloride is treated with sodium sulfite, often in the presence of a base like sodium bicarbonate to maintain a suitable pH. nih.govmdpi.com The mixture is heated to facilitate the reduction. nih.gov Another common reducing agent is zinc dust, which can also be used in aqueous or non-aqueous systems to achieve the desired transformation. nih.govrsc.org
For the synthesis of this compound, a similar strategy would be employed. 2-Hydroxyethanesulfonyl chloride would be reacted with sodium sulfite in water. The reaction progress can be monitored to ensure the complete conversion of the starting material.
Table 1: General Reaction Conditions for Sulfite-Based Reduction of Sulfonyl Chlorides
| Parameter | Condition | Source |
| Reducing Agent | Sodium Sulfite (Na₂SO₃) | nih.govmdpi.com |
| Solvent | Water | nih.govmdpi.com |
| Base | Sodium Bicarbonate | nih.govmdpi.com |
| Temperature | 70-80 °C | nih.gov |
Optimization of Yield and Purity in Sulfinate Synthesis
Optimizing the yield and purity of the synthesized this compound is essential for its practical application. Several factors can be fine-tuned to enhance the efficiency of the reduction process. The intrinsic solubility of sulfinate salts in water can make their isolation challenging. core.ac.uk Therefore, one-pot procedures are often favored where the intermediate sulfinate is not isolated but is reacted further in the same vessel. rsc.orglookchem.com
In the context of sulfite-based reductions, controlling the stoichiometry of the reagents is critical. An excess of the reducing agent may be used to ensure complete conversion of the sulfonyl chloride. The pH of the reaction mixture also plays a significant role and is managed by the addition of a base. google.com After the reaction is complete, the desired sodium sulfinate is often isolated by removing the water and then purified by recrystallization from a suitable solvent, such as ethanol. nih.gov For thermally sensitive compounds, purification might involve chromatographic techniques.
Table 2: Factors for Optimization of Sulfinate Synthesis
| Factor | Description | Source |
| Stoichiometry | Adjusting the molar ratios of sulfonyl chloride and reducing agent. | rsc.org |
| pH Control | Maintaining optimal pH with a base to prevent side reactions. | google.com |
| Reaction Time | Monitoring the reaction to completion to maximize conversion. | mdpi.com |
| Isolation Technique | Employing efficient methods like one-pot synthesis to avoid losses during isolation. | rsc.orglookchem.com |
| Purification Method | Using techniques like recrystallization to obtain a high-purity product. | nih.gov |
Investigation of Novel Synthetic Routes to the 2-Hydroxyethane-1-sulfinate Moiety
The development of novel synthetic methods is an ongoing area of research in organic chemistry, aimed at improving efficiency, selectivity, and environmental friendliness.
Exploration of Chemo- and Regioselective Synthesis Strategies
Chemo- and regioselectivity are crucial in the synthesis of multifunctional molecules like 2-hydroxyethane-1-sulfinate. The goal is to selectively react at the desired functional group without affecting others. For instance, in the synthesis of sulfonate esters from quinoline (B57606) N-oxides and sulfonyl chlorides, the sulfonyl chloride can act as both a sulfonylation and chlorination agent, and the reaction conditions can be tuned to favor one product over the other. rsc.org Such strategies could be adapted to protect the hydroxyl group in 2-hydroxyethane-1-sulfinate precursors or to selectively introduce the sulfinate group in the presence of other reactive sites.
Development of Catalytic or Electrochemical Pathways for Sulfinate Formation
Modern synthetic chemistry is increasingly moving towards catalytic and electrochemical methods to minimize waste and avoid harsh reagents. researchgate.netrsc.org
Catalytic Pathways: Copper-catalyzed methods have been developed for the synthesis of masked aryl sulfinates under mild, base-free conditions. core.ac.ukacs.org These methods often use commercially available starting materials and can be more tolerant of various functional groups. acs.org While primarily demonstrated for aryl sulfinates, the principles could potentially be extended to the synthesis of alkyl sulfinates like this compound.
Electrochemical Pathways: Electrochemical synthesis offers a green alternative to traditional redox reactions by using electric current instead of chemical oxidants or reductants. researchgate.netrsc.org The electrochemical generation of sulfonyl radicals from sodium sulfinates has been extensively studied for the formation of various sulfur-containing compounds. researchgate.netresearchgate.net It is conceivable that an electrochemical reduction of 2-hydroxyethanesulfonyl chloride could be developed to form the desired sulfinate. Furthermore, electrochemical methods have been reported for the synthesis of various sulfones from sodium sulfinates and olefins, showcasing the versatility of electrosynthesis in organosulfur chemistry. acs.orgorganic-chemistry.org
Control of By-product Formation and Impurity Profiling in Synthesis
The synthesis of sodium 2-hydroxyethane-1-sulfonate, a compound valued for its mildness and utility in various applications, necessitates stringent control over reaction conditions to minimize the formation of by-products and impurities. wikipedia.orgatamanchemicals.com The primary industrial production method involves the reaction of ethylene (B1197577) oxide with sodium hydrogen sulfite in an aqueous solution. wikipedia.orgatamankimya.com Achieving a high-purity final product is critical, as the removal of certain impurities can be challenging and impact the desired characteristics of the end-product. wikipedia.org
Careful management of mass ratios and process parameters is paramount to suppress the generation of undesirable substances. wikipedia.orgatamanchemicals.com Key factors that require precise control include the stoichiometry of the reactants, temperature, pH, and throughput in continuous industrial processes. wikipedia.orgatamanchemicals.com The reaction should also be carried out under the exclusion of oxygen. wikipedia.orgatamanchemicals.com
A significant challenge in the synthesis is the potential for side reactions leading to the formation of various by-products. An excess of sulfite (SO₃²⁻) or bisulfite (HSO₃⁻) can result in an unpleasant odor in the final product. wikipedia.orgatamanchemicals.com Furthermore, the hydrolysis and ethoxylation of ethylene oxide can lead to the formation of ethylene glycol and glycol ethers. wikipedia.org These impurities are particularly problematic as they can render the resulting surfactants hygroscopic and greasy. wikipedia.orgatamanchemicals.com
To mitigate the presence of ethylene glycol, concentrated solutions of sodium 2-hydroxyethane-1-sulfonate containing this impurity can undergo continuous extraction with a solvent such as isopropanol, which can reduce the ethylene glycol content to less than 0.5%. wikipedia.org Due to the synthesis method, commercial samples of sodium 2-hydroxyethane-1-sulfonate often contain trace amounts of sodium sulfite or sodium hydrogen sulfite, which can result in a mildly alkaline pH of around 10 in aqueous solutions. atamanchemicals.com
A typical industrial process involves a two-reactor system. In the first reactor, an aqueous solution of sodium hydrogen sulfite is prepared by reacting sodium hydroxide (B78521) solution with sulfur dioxide. wikipedia.orgatamanchemicals.com This solution is then fed into a second reactor where it is mixed with a slight excess of ethylene oxide under elevated temperature and pressure. wikipedia.orgatamanchemicals.com Precise pH control is crucial at this stage to ensure the reaction proceeds to obtain sodium 2-hydroxyethane-1-sulfonate in almost quantitative yields. wikipedia.orgatamanchemicals.com
The following table summarizes the common by-products and impurities encountered in the synthesis of sodium 2-hydroxyethane-1-sulfonate and the methods to control their formation:
| By-product/Impurity | Formation Pathway | Impact on Final Product | Control Measures |
| Sulfite (SO₃²⁻) / Bisulfite (HSO₃⁻) | Excess of sulfite or bisulfite reactants. wikipedia.orgatamanchemicals.com | Unpleasant odor. wikipedia.orgatamanchemicals.com | Precise control of reactant stoichiometry. wikipedia.orgatamanchemicals.com |
| Ethylene Glycol | Hydrolysis of ethylene oxide. wikipedia.org | Results in hygroscopic and greasy surfactants. wikipedia.orgatamanchemicals.com | Careful control of reaction conditions; continuous extraction with isopropanol. wikipedia.org |
| Glycol Ethers | Ethoxylation of ethylene oxide. wikipedia.org | Contributes to greasy texture of surfactants. wikipedia.orgatamanchemicals.com | Strict control over reaction parameters. wikipedia.orgatamanchemicals.com |
Table 1. By-products and Impurities in Sodium 2-Hydroxyethane-1-sulfonate Synthesis
Chemical Reactivity and Derivatization of Sodium 2 Hydroxyethane 1 Sulfinate
Characterization of the Instability and Decomposition Pathways of 2-Hydroxyethane Sulfinic Acid
While sodium 2-hydroxyethane-1-sulfinate exists as a salt, its corresponding acid, 2-hydroxyethane sulfinic acid, is expected to exhibit characteristic instability, a known trait for many sulfinic acids. Under acidic conditions, sulfinic acids are prone to disproportionation, which would yield the corresponding sulfonic acid and a thiosulfonate rsc.org. For 2-hydroxyethane sulfinic acid, this decomposition pathway would likely produce 2-hydroxyethanesulfonic acid and S-(2-hydroxyethyl) 2-hydroxyethane-1-thiosulfonate.
Another potential decomposition route, particularly for allylic sulfinic acids, is a retro-ene reaction, which proceeds via a first-order thermal decomposition rsc.org. While 2-hydroxyethane sulfinic acid is not allylic, the presence of the hydroxyl group could potentially facilitate other intramolecular elimination or rearrangement reactions, particularly with heating or under specific pH conditions. The stability of related compounds, such as 1,2-bis(sulfonyl)-1-alkylhydrazines, which decompose to generate sulfinates, is highly dependent on the electronic nature of the substituents [No specific reference found]. By analogy, the stability of 2-hydroxyethane sulfinic acid would be influenced by the electron-withdrawing nature of the hydroxyl group.
| Potential Decomposition Product | Formation Pathway |
| 2-Hydroxyethanesulfonic acid | Disproportionation |
| S-(2-Hydroxyethyl) 2-hydroxyethane-1-thiosulfonate | Disproportionation |
Esterification Reactions of the Sulfinate Anion
The sulfinate anion of this compound is a potent nucleophile, readily undergoing esterification with various electrophiles. This reaction is a fundamental transformation for this class of compounds, leading to the formation of sulfinate esters.
The synthesis of sulfinate esters can be achieved through several methods. A common approach involves the reaction of a sodium sulfinate with an alcohol in the presence of a coupling reagent or under conditions that generate a more reactive sulfinyl intermediate rsc.orgorganic-chemistry.org. For instance, the synthesis of methyl 2-hydroxyethane-1-sulfinate could be accomplished by reacting this compound with methanol (B129727) under acidic conditions, though disproportionation of the intermediate sulfinic acid can be a competing reaction rsc.org.
Alternatively, sulfinate esters can be prepared from the corresponding thiols via oxidative esterification. For example, a nickel-catalyzed electrochemical oxidation of a thiol in the presence of an alcohol can yield the desired sulfinate ester nih.gov. Another route involves the reaction of sulfinyl chlorides with alcohols rsc.org.
The stability of sulfinate esters is a critical consideration. They are generally more stable than the corresponding sulfinic acids but can be susceptible to hydrolysis, especially under acidic or basic conditions. The stability of sulfonate esters has been studied in detail, and while not identical, these studies provide insights into the factors affecting the stability of sulfur-oxygen bonds nih.govresearchgate.net. The presence of the hydroxyl group in 2-hydroxyethane sulfinate esters may influence their stability, potentially participating in intramolecular catalysis of hydrolysis under certain conditions.
| Synthetic Method for Sulfinate Esters | Starting Materials | Key Reagents/Conditions |
| From Sodium Sulfinate | Sodium sulfinate, Alcohol | Lewis acids, Coupling reagents (e.g., DCC) rsc.org |
| Oxidative Esterification | Thiol, Alcohol | Nickel catalyst, Electrochemical oxidation nih.gov |
| From Sulfinyl Chlorides | Sulfinyl chloride, Alcohol | Base rsc.org |
The kinetics and thermodynamics of esterification have been more extensively studied for sulfonates than for sulfinates enovatia.comacs.orgresearchgate.netfigshare.com. However, the general principles can be applied. The formation of sulfonate esters is highly dependent on the concentration of the sulfonic acid and the alcohol, with the reaction being favored under anhydrous conditions enovatia.comresearchgate.netfigshare.com. The reaction rate is influenced by the concentrations of the sulfonate anion and the protonated alcohol enovatia.comresearchgate.netfigshare.com.
For sulfinate ester formation, similar dependencies are expected. The reaction of a sulfinate anion with an alkyl halide would likely follow second-order kinetics, typical for an SN2 reaction. When forming the ester from a sulfinic acid and an alcohol, the reaction is catalyzed by strong acids. The thermodynamics of the reaction will be governed by the relative stabilities of the reactants and products. The esterification of glycerol, for example, has been studied to determine its thermodynamic parameters (ΔH, ΔS, ΔG) researchgate.netresearchgate.net. Similar studies for sulfinate esterification would be necessary to fully characterize the thermodynamics of the process.
Transformations and Reactivity Directed by the Hydroxyl Group
The primary hydroxyl group in this compound offers another site for chemical modification, primarily through O-functionalization reactions.
The hydroxyl group can undergo typical alcohol reactions, with the most common being esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form carboxylic esters. This reaction would proceed via standard mechanisms, such as the Fischer esterification under acidic catalysis. The presence of the sulfinate group, being moderately electron-withdrawing, would be expected to have some influence on the reactivity of the hydroxyl group, although likely less pronounced than that of a more strongly electron-withdrawing sulfonate group acs.orgacs.org.
The synthesis of hydroxy sulfonate surfactants demonstrates that the hydroxyl group of a hydroxysulfonate can be alkylated, for instance, by reaction with a cyclic sulfate, which acts as an epoxide analogue mdpi.comnih.gov. This indicates that the hydroxyl group remains sufficiently nucleophilic for such transformations.
The coexistence of the hydroxyl and sulfinate groups within the same molecule raises questions of chemoselectivity and the potential for intramolecular interactions. In reactions with electrophiles that can react with either group, such as an acyl chloride, the outcome will depend on the relative nucleophilicity of the hydroxyl oxygen versus the sulfinate oxygen and sulfur atoms. The sulfinate anion is generally a soft nucleophile, favoring reaction at the sulfur atom with soft electrophiles, but can also react at the oxygen atoms, which are harder nucleophiles nih.gov. The hydroxyl group is also a hard nucleophile.
Exploration of Convergent Synthesis Strategies Utilizing this compound
This compound, also known as sodium isethionate, is a bifunctional molecule containing both a hydroxyl (-OH) group and a sulfinate (-SO₂Na) group. wikipedia.orgmatrix-fine-chemicals.com This dual functionality makes it a valuable building block in convergent synthesis, where complex molecules are assembled from several individual fragments. The distinct reactivity of each functional group allows for selective and sequential reactions, enabling the construction of elaborate molecular architectures. The sulfinate group serves as a precursor for various organosulfur moieties, while the hydroxyl group provides a convenient point for esterification or etherification to link with other chemical scaffolds. wikipedia.orgnih.gov
Formation of Multi-Sulfur and Multi-Functional Derivatives (e.g., Disulfide Bissulfinate Derivatives)
The sulfinate group in this compound is a versatile functional group for the formation of new sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds. nih.gov This reactivity is fundamental to creating multi-sulfur and multi-functional derivatives.
Research into the reactivity of sodium sulfinates has shown they are effective starting materials for synthesizing symmetrical disulfides. beilstein-journals.org For instance, a method utilizing tetrabutylammonium (B224687) iodide (TBAI) as a catalyst can convert sodium alkylsulfinates into their corresponding disulfides in high yields. beilstein-journals.org This transformation suggests a viable pathway for the dimerization of this compound to form a disulfide derivative, although specific studies on this exact substrate are not detailed.
Furthermore, sodium sulfinates are widely recognized as powerful building blocks for various organosulfur compounds. nih.gov They can act as sulfonylating, sulfenylating, or sulfinylating reagents depending on the reaction conditions. nih.gov This allows for the synthesis of compounds like thiosulfonates through coupling reactions with thiols or disulfides. nih.govresearchgate.net The reaction of a sulfinate with a disulfide in the presence of iodine is a known method for preparing thiosulfonates. researchgate.net
While direct synthesis of a disulfide bissulfinate from this compound is not explicitly documented in the provided research, the established reactivity of sulfinates provides a theoretical basis for its formation. Such a molecule would feature a disulfide bond linking two 2-hydroxyethane-1-sulfinate units, creating a multi-sulfur and multi-functional derivative with reactive hydroxyl and sulfinate groups at either end.
| Derivative Type | Key Bond Formed | General Reaction Principle | Potential Functionality |
|---|---|---|---|
| Disulfides | S-S | Catalytic self-coupling of sulfinates. beilstein-journals.org | Dimeric structure with terminal hydroxyl groups. |
| Thiosulfonates | S-SO₂ | Coupling of a sulfinate with a thiol or disulfide. nih.govresearchgate.net | Asymmetrical sulfur linkage. |
| Sulfones | C-SO₂ | Reaction of sulfinate as a nucleophile with an electrophilic carbon source. nih.gov | Stable C-S bond formation. |
| Sulfonamides | N-SO₂ | Coupling of sulfinate with an amine derivative. nih.gov | Introduction of a nitrogen-sulfur linkage. |
Development of Linkages with Other Chemical Scaffolds
The primary route for linking this compound to other chemical scaffolds is through its hydroxyl group. This functionality allows for the formation of stable ether or, more commonly, ester bonds.
A major industrial application of this chemistry is in the production of the isethionate class of surfactants. wikipedia.orgatamanchemicals.com In this process, the hydroxyl group of this compound reacts with fatty acids (like oleic acid or esters of coconut fatty acid) to form acyloxyethanesulfonates. wikipedia.orgatamanchemicals.com This reaction creates a molecule with a hydrophobic fatty acid tail and a highly polar, hydrophilic sulfonate head group, which is characteristic of a surfactant. wikipedia.orgatamanchemicals.com This process exemplifies the use of this compound as a scaffold to impart specific physical properties (hydrophilicity) to a larger molecule.
Another significant application is the synthesis of various "biological buffers," such as HEPES, MES, and PIPES. wikipedia.org The synthesis of these complex zwitterionic buffering agents often utilizes the 2-hydroxyethanesulfonate (B1228491) backbone, demonstrating its utility in constructing specialized chemical structures for biochemical applications. wikipedia.org
| Linked Scaffold | Linkage Type | Resulting Product Class | Application |
|---|---|---|---|
| Fatty Acids | Ester | Acyloxyethanesulfonates (Isethionates). wikipedia.org | Mild surfactants in personal care products. wikipedia.orgatamankimya.com |
| Piperazine derivatives | Ether/Amine Alkylation | Biological Buffers (e.g., HEPES). wikipedia.org | Reagents for maintaining pH in biological research. wikipedia.org |
Mechanistic and Kinetic Investigations of Reactions Involving Sodium 2 Hydroxyethane 1 Sulfinate
Reaction Mechanism Elucidation for Sulfinate Formation from Sulfonyl Chlorides
The most prevalent method for preparing sodium sulfinates, including sodium 2-hydroxyethane-1-sulfinate, involves the reduction of the corresponding sulfonyl chloride. nih.gov For this compound, the precursor is 2-hydroxyethanesulfonyl chloride.
The established method involves reacting the sulfonyl chloride with a reducing agent such as sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium, often with sodium bicarbonate present to maintain a basic pH. nih.govmdpi.com The reaction proceeds via a nucleophilic attack of the sulfite ion on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and forms a Bunte salt-like intermediate, which then undergoes hydrolysis to yield the sodium sulfinate.
HOCH₂CH₂SO₂Cl + Na₂SO₃ + H₂O → HOCH₂CH₂SO₂Na + NaCl + NaHSO₄
A critical competing reaction during the synthesis and handling of the precursor, 2-hydroxyethanesulfonyl chloride, is its hydrolysis. cdnsciencepub.comresearchgate.net Kinetic and product analysis studies have revealed that the hydrolysis of 2-hydroxyethanesulfonyl chloride in a pH range of 3-13 proceeds primarily through the formation of a reactive cyclic intermediate, β-sultone (1,2-oxathietane 2,2-dioxide), which is then rapidly attacked by water or hydroxide (B78521) ions. cdnsciencepub.comresearchgate.net A minor pathway involving direct hydrolysis also exists. cdnsciencepub.com This highlights the importance of controlled conditions during the reduction to favor the formation of the desired sulfinate over hydrolysis products.
Kinetic Studies of Sulfinate Derivatization and Decomposition Reactions
Sodium sulfinates are valuable building blocks primarily because they can act as sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents depending on the reaction conditions. rsc.orgsemanticscholar.orgresearchgate.net Their derivatization reactions have been extensively studied, often involving the formation of sulfones and thiosulfonates through C–S and S–S bond formation, respectively. nih.govrsc.org
Derivatization Reactions: The reaction of this compound with ethyl iodide has been shown to produce ethyl 2-hydroxyethyl sulfone, demonstrating the sulfinate's role as a nucleophile in forming a C-S bond. cdnsciencepub.com Many derivatization reactions, particularly those forming sulfones, proceed through a radical pathway. The sulfinate can undergo single-electron transfer (SET) to generate a sulfonyl radical (RSO₂•). researchgate.net This radical species is central to many modern sulfonylation reactions, including additions to alkenes and alkynes and cross-coupling reactions. researchgate.netnih.gov
The table below summarizes common derivatization reactions involving sodium sulfinates.
| Reaction Type | Coupling Partner | Bond Formed | Product Class | Mechanistic Pathway Example |
| Sulfonylation | Alkyl Halide | C–S | Sulfone | Sₙ2 Nucleophilic Substitution |
| Sulfonylation | Alkene/Alkyne | C–S | Sulfone | Radical Addition |
| Sulfonylation | 1,3-Dicarbonyl Compound | C–S | β-Keto Sulfone | Oxidative Deacylative Sulfonylation |
| Sulfenylation | Thiol | S–S | Thiosulfonate | Oxidative Coupling |
| Sulfenylation | Disulfide | S–S | Thiosulfonate | Oxidative Coupling |
Decomposition Reactions: Kinetic studies on the decomposition of sulfinates are less common than for their derivatization. However, research on the closely related compound sodium hydroxymethanesulfinate provides significant insight. A kinetic model for its decomposition in aqueous solution identified a multi-step process involving both oxidation on the solution surface and bulk reactions, with and without the presence of oxygen. researchgate.net The decomposition of hydroxymethanesulfonate was studied at 25°C, and the effective rate coefficient was determined to be 1.1 × 10⁻⁵ s⁻¹ at pH 5.6. researchgate.net
The thermal degradation of sodium lauroyl isethionate, a surfactant containing the 2-hydroxyethane-1-sulfonate structure, has also been investigated. whiterose.ac.uk While this is a sulfonate ester, the study revealed that degradation begins around 220 °C, releasing gases such as water, carbon dioxide, sulfur dioxide, and carbon disulfide. whiterose.ac.uk This suggests that the sulfonate group and its surrounding structure are susceptible to thermal breakdown under manufacturing conditions.
The table below shows kinetic data for the decomposition of sodium hydroxymethanesulfinate, a structural analog of the target compound.
| Parameter | Value | Conditions |
| Effective Rate Coefficient (k_eff) | 1.1 × 10⁻⁵ s⁻¹ | 25°C, pH 5.6 |
| Reaction Enthalpy (ΔH) | -54.60 ± 1.10 kJ/mol | pH 5-6 |
| Reaction Entropy (ΔS) | 57.6 ± 3.7 J/(mol·K) | pH 5-6 |
| Data from a kinetic study on the decomposition of sodium hydroxymethanesulfinate. researchgate.net |
Influence of Solvent, pH, and Temperature on Reaction Rates and Selectivity
The outcome of reactions involving sulfinates is highly dependent on the reaction conditions, including the solvent system, pH, and temperature. These factors can influence reaction rates, shift equilibria, and dictate the selectivity between competing pathways (e.g., nucleophilic vs. radical, S-attack vs. O-attack). researchgate.net
Influence of pH: The pH of the reaction medium is critical, particularly in aqueous solutions. In the hydrolysis of the precursor 2-hydroxyethanesulfonyl chloride, the reaction rate is directly influenced by the hydroxide ion concentration, with a rate law showing terms for both a spontaneous (water-catalyzed) and a hydroxide-promoted reaction. cdnsciencepub.comresearchgate.net The pH-rate profile demonstrates a significant increase in the hydrolysis rate as the solution becomes more alkaline. cdnsciencepub.com This implies that when using or forming sulfinates in aqueous media, the pH must be carefully controlled to manage competing hydrolysis reactions.
Influence of Solvent and Temperature: Solvent and temperature are powerful tools for controlling the selectivity of sulfonylation reactions. In the iron(III)-catalyzed reaction of β-keto esters with sodium sulfinates, conducting the reaction in a THF/H₂O mixture at 40 °C yields α-sulfonyl β-keto esters. researchgate.net However, changing the solvent to isopropanol/H₂O and increasing the temperature to reflux conditions leads to a successive sulfonylation-deacylation, producing α-sulfonyl esters instead. researchgate.net This demonstrates that the solvent can participate in the reaction pathway, influencing the final product structure. researchgate.net
In a BF₃·OEt₂-mediated oxysulfonylation of alkynes with sodium sulfinates, optimization studies revealed a strong dependence on both solvent and temperature. mdpi.com The reaction to form β-keto sulfones was most effective in 1,2-dichloroethane (B1671644) (DCE) at room temperature. mdpi.com Lowering or raising the temperature, or using other solvents like ethyl acetate (B1210297) or dimethyl sulfoxide, resulted in significantly lower yields. mdpi.com
The following table presents data from the optimization of an oxysulfonylation reaction, illustrating the impact of solvent and temperature on product yield.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | DCE | rt | 56 |
| 2 | DCE | 0 | 45 |
| 3 | DCE | 50 | 51 |
| 4 | EA | rt | <10 |
| 5 | THF | rt | 23 |
| 6 | MeCN | rt | 35 |
| 7 | DMSO | rt | <5 |
| Data adapted from the optimization of BF₃·OEt₂-mediated oxysulfonylation of phenylacetylene (B144264) with sodium benzenesulfinate. mdpi.com |
Computational Studies on Reaction Pathways, Transition States, and Energy Profiles
Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of reactions involving sulfinates. These studies provide detailed insights into reaction pathways, the structures of transient intermediates and transition states, and the energy barriers associated with different steps.
One study investigated the divergent reactivity of sulfinates with pyridinium (B92312) salts, which can proceed via either one- or two-electron pathways. nih.gov DFT calculations were employed to map the plausible reaction mechanism, which involved the formation of a photoactive electron-donor-acceptor (EDA) complex. Upon visible light excitation, this complex undergoes a single-electron transfer from the sulfinate to the pyridinium salt. This generates a sulfonyl radical, which then adds to an alkene to initiate a radical chain process. nih.gov The calculations provided Gibbs free energy profiles for the proposed pathways, supporting the viability of the radical mechanism. nih.gov
In another example, a proposed mechanism for the BF₃·OEt₂-mediated oxysulfonylation of alkynes was developed based on control experiments and previous computational work. mdpi.com The proposed pathway begins with the in-situ formation of BF₃·H₂O, which reacts with the sodium sulfinate to generate sulfinic acid. This acid can then disproportionate into a sulfinyl sulfone intermediate, which is believed to fragment under heating to produce a sulfonyl radical (I) and a sulfinyl radical (II), initiating the subsequent reaction cascade. mdpi.com Such proposed mechanisms, while not fully calculated in every case, rely on the foundational understanding of radical stability and reaction barriers provided by prior computational studies on similar systems. mdpi.comresearchgate.net These theoretical investigations are crucial for rationalizing observed reactivity and for designing new synthetic methods. nih.gov
Advanced Spectroscopic and Characterization Techniques in Research on Sodium 2 Hydroxyethane 1 Sulfinate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including sodium 2-hydroxyethane-1-sulfinate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the protons on the two methylene (B1212753) groups (—CH₂—) are chemically distinct due to their proximity to different functional groups (hydroxyl and sulfinate). This results in two separate signals, typically triplets, due to spin-spin coupling with the adjacent methylene group. The integration of these signals confirms the presence of two protons in each environment. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and sulfur atoms.
A representative ¹H NMR spectrum of sodium isethionate, a synonym for this compound, shows distinct peaks for the two methylene groups. chemicalbook.com For instance, the methylene group adjacent to the hydroxyl group (HO-CH₂—) typically appears at a different chemical shift than the methylene group adjacent to the sulfinate group (—CH₂-SO₃Na).
| Proton Assignment | Typical Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J) |
| HO-CH ₂- | 3.950 | Triplet | 6.5 Hz chemicalbook.com |
| -CH ₂-SO₃Na | 3.164 | Triplet | 6.5 Hz chemicalbook.com |
This table is based on reported data for sodium isethionate and serves as a representative example. chemicalbook.com
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides further confirmation of its structure. Two distinct signals are expected, corresponding to the two carbon atoms in different chemical environments. The carbon atom bonded to the electronegative oxygen of the hydroxyl group will have a different chemical shift compared to the carbon atom bonded to the sulfinate group. Spectral data for sodium isethionate is available, confirming the presence of two carbon signals. nih.gov
Purity analysis by NMR is achieved by comparing the integral of the signals corresponding to the compound with those of any impurities present. The presence of unexpected signals can indicate residual starting materials, by-products, or degradation products.
Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis of Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and for deducing the structure of its fragments, which is particularly useful for the analysis of derivatives of this compound.
For this compound (C₂H₅NaO₄S, molecular weight: 148.11 g/mol ), the molecular ion peak may be observed, often as a sodium adduct. chemicalbook.comnih.gov In techniques like electrospray ionization (ESI), the molecule can be detected as [M+Na]⁺ or [M-H+2Na]⁺.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. While specific fragmentation data for this compound is not widely published, expected fragmentation pathways can be predicted based on its structure and general fragmentation rules for organic molecules. libretexts.orguab.edu
Expected Fragmentation of this compound:
| Fragment Ion (m/z) | Possible Neutral Loss | Structure of Fragment |
| 125 | Na | [C₂H₅O₄S]⁻ |
| 81 | H₂O + C₂H₄ | [SO₃]⁻ |
| 65 | H₂O + C₂H₄ + O | [SO₂]⁻ |
| 45 | H₂O + SO₃ | [C₂H₅]⁺ |
This table represents predicted fragmentation patterns and is for illustrative purposes.
In the analysis of derivatives, such as esters of this compound (e.g., sodium lauroyl isethionate), mass spectrometry can confirm the addition of the acyl group and analyze its fragmentation, often involving cleavage of the ester bond. amazonaws.comresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. nih.gov They provide a molecular "fingerprint" that is highly specific to the compound's structure and functional groups.
Infrared (IR) Spectroscopy
In the IR spectrum of this compound, characteristic absorption bands for the hydroxyl (O-H) and sulfonate (S=O) groups are prominent. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The sulfonate group gives rise to strong, characteristic symmetric and asymmetric stretching vibrations. researchgate.net
Raman Spectroscopy
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The C-C and C-H bonds in the ethane (B1197151) backbone of this compound would be expected to show distinct Raman signals. The symmetric stretching of the sulfonate group also gives a strong Raman peak. Combining IR and Raman data provides a more complete picture of the vibrational modes of the molecule. amazonaws.comacs.org
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) | Weak |
| C-H | Stretching | 2850-3000 | 2850-3000 |
| S=O (Sulfonate) | Asymmetric Stretching | ~1200 | Weak |
| S=O (Sulfonate) | Symmetric Stretching | ~1050 | Strong, ~1050 |
| C-O | Stretching | 1000-1100 | 1000-1100 |
This table is based on general spectroscopic principles and data for related compounds. Specific values can be found in spectral databases for sodium isethionate. nih.govchemicalbook.comspectrabase.com
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
For example, the crystal structure of sodium (1S)-D-mannit-1-ylsulfonate, formed from the reaction of D-mannose with sodium bisulfite, has been determined. This study revealed the open-chain structure of the anion, the coordination of the sodium cations with oxygen atoms from the sulfonate and hydroxyl groups, and the extensive hydrogen bonding network that stabilizes the crystal lattice. Such analyses provide invaluable information on bond lengths, bond angles, and intermolecular interactions in the solid state. This information is critical for understanding the physical properties of the material and for computational modeling.
Advanced Spectroscopic Methods for In Situ Reaction Monitoring and Intermediate Detection
Modern spectroscopic techniques can be applied in situ to monitor chemical reactions as they occur, providing real-time data on the concentrations of reactants, intermediates, and products. This is a powerful tool for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. spectroscopyonline.comresearchgate.net
In Situ IR and Raman Spectroscopy
Fiber-optic probes allow for the immersion of IR and Raman spectrometers directly into a reaction vessel. mdpi.com For reactions involving this compound, such as its synthesis or its use in esterification, in situ spectroscopy can track the disappearance of starting material signals and the appearance of product signals. For example, in an esterification reaction, one could monitor the decrease in the O-H stretching band of the alcohol and the appearance of the C=O stretching band of the ester. youtube.comfrontiersin.org This allows for the precise determination of reaction endpoints and the detection of any transient intermediates. mdpi.com
The use of in-situ spectroscopic techniques is critical for understanding complex reaction kinetics and for the development of robust and efficient chemical processes involving this compound and its derivatives.
Theoretical and Computational Chemistry Applied to Sodium 2 Hydroxyethane 1 Sulfinate
Quantum Chemical Calculations of Electronic Structure and Bonding in the Sulfinate Anion
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of the 2-hydroxyethane-1-sulfinate anion. dntb.gov.ua By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry, electron distribution, and orbital energies. nih.gov
A typical DFT study of the 2-hydroxyethane-1-sulfinate anion would begin with a geometry optimization to find the lowest energy structure. From this optimized geometry, a wealth of information can be extracted. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. In the 2-hydroxyethane-1-sulfinate anion, the MEP would show a high concentration of negative charge around the oxygen atoms of the sulfinate group, indicating these as likely sites for electrophilic attack or coordination with the sodium cation. The hydroxyl group would also exhibit a polarized character, capable of acting as both a hydrogen bond donor and acceptor.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the anion's reactivity. The HOMO is typically associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. For the 2-hydroxyethane-1-sulfinate anion, the HOMO is expected to be localized primarily on the sulfur and oxygen atoms of the sulfinate group, consistent with the nucleophilic character of sulfinates. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the C-S and S-O bonds. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
Natural Bond Orbital (NBO) analysis can further dissect the bonding within the anion, providing insights into hybridization, bond orders, and charge distribution. This would quantify the nature of the C-S, S-O, C-C, and C-O bonds, revealing their covalent and ionic character. For instance, the S-O bonds in the sulfinate group are expected to have significant ionic character due to the large electronegativity difference between sulfur and oxygen.
A hypothetical table of calculated electronic properties for the 2-hydroxyethane-1-sulfinate anion, based on a DFT calculation at the B3LYP/6-311++G(d,p) level of theory, is presented below.
| Property | Calculated Value | Description |
| Total Energy | Varies with method | The total electronic energy of the optimized geometry. |
| HOMO Energy | ~ -4.5 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | ~ +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | ~ 5.7 eV | An indicator of chemical reactivity and stability. |
| Dipole Moment | ~ 5.0 - 6.0 D | A measure of the overall polarity of the anion. |
| Mulliken Charge on S | ~ +0.8 to +1.0 | Indicates a partial positive charge on the sulfur atom. |
| Mulliken Charge on O (sulfinate) | ~ -0.7 to -0.9 | Shows significant negative charge on the sulfinate oxygens. |
| Mulliken Charge on O (hydroxyl) | ~ -0.6 to -0.8 | Reflects the polarity of the hydroxyl group. |
Conformational Analysis and Molecular Dynamics Simulations of Sodium 2-Hydroxyethane-1-sulfinate and its Derivatives
The flexibility of the ethyl chain in this compound allows it to adopt various conformations, which can influence its physical and chemical properties. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation around the single bonds. This is typically done by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. researchgate.net For 2-hydroxyethane-1-sulfinate, the key dihedral angles to consider are the O-C-C-S and C-C-S-O torsions. The results of such an analysis would reveal the most stable conformers, likely governed by a balance of steric hindrance and intramolecular hydrogen bonding between the hydroxyl group and the sulfinate oxygen atoms.
A hypothetical table summarizing the results of a conformational analysis is shown below.
| Conformer | Dihedral Angle (O-C-C-S) | Relative Energy (kcal/mol) | Key Feature |
| Anti | ~180° | 0.0 (Reference) | The hydroxyl and sulfinate groups are positioned far apart. |
| Gauche | ~±60° | 0.5 - 1.5 | Allows for potential intramolecular hydrogen bonding. |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculations would provide predicted ¹H and ¹³C chemical shifts for this compound. The chemical shifts are sensitive to the local electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the electron-withdrawing sulfinate group would be expected to have a higher chemical shift (be more deshielded) than those on the carbon bearing the hydroxyl group.
Vibrational Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the frequencies of the fundamental vibrational modes, such as the O-H stretch of the hydroxyl group, the C-H stretches of the ethyl chain, and the characteristic symmetric and asymmetric stretches of the S-O bonds in the sulfinate group. dntb.gov.ua Comparing the calculated spectrum with an experimental one can help in the assignment of the observed absorption bands.
A hypothetical table of predicted spectroscopic data is provided below.
| Nucleus/Bond | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Predicted IR Vibrational Frequency (cm⁻¹) |
| HO-C H₂ | 3.6 - 3.8 | 58 - 62 | - |
| C H₂-S | 2.8 - 3.1 | 55 - 60 | - |
| O-H | Variable (depends on solvent) | - | 3200 - 3500 (broad) |
| C-H | - | - | 2850 - 3000 |
| S-O (asymmetric) | - | - | 1050 - 1150 |
| S-O (symmetric) | - | - | 950 - 1050 |
| C-O | - | - | 1000 - 1100 |
Modeling of Intermolecular Interactions and Solvent Effects on Reactivity and Stability
The behavior of this compound in a condensed phase is governed by its intermolecular interactions. In an aqueous solution, the primary interactions would be ion-dipole interactions between the sodium cation and the negatively charged sulfinate group, as well as between these ions and the polar water molecules. Hydrogen bonding would also be significant, with the hydroxyl group and the sulfinate oxygens acting as both hydrogen bond donors and acceptors with water molecules. rsc.org
Computational models can be used to study these interactions in detail. Explicit solvent models, where individual solvent molecules are included in the simulation (as in MD), provide a highly detailed picture of the local solvent structure and dynamics. organic-chemistry.org Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. These models are computationally less expensive and are often used to study the effect of the solvent on the stability and reactivity of the solute. For example, an implicit solvent model could be used to calculate how the energy of the HOMO and LUMO of the 2-hydroxyethane-1-sulfinate anion changes in solvents of different polarities, thereby providing insights into how the solvent might affect its reactivity in chemical reactions. These models can also predict how the relative energies of different conformers might be altered by the solvent environment.
Future Research Directions and Potential Applications in Advanced Organic Synthesis
Development of Novel Catalytic Transformations Mediated by the Sulfinate Moiety
The sulfinate group (R-SO₂⁻) is an ambident nucleophile, capable of reacting at either the sulfur or oxygen atom, a characteristic that underpins its diverse reactivity. researchgate.net Future research is poised to exploit this feature for developing new catalytic cycles. While sulfinates are commonly used as substrates, their potential in catalytic systems is an emerging area of interest.
The hydroxyl group in sodium 2-hydroxyethane-1-sulfinate can act as a coordinating or directing group. This opens the possibility of designing novel ligand systems where the sulfinate moiety participates directly in the catalytic transformation. For instance, coordination of the hydroxyl group to a metal center could position the sulfinate for a specific intramolecular reaction or influence the stereochemical outcome of a transformation.
Key Research Areas:
Ligand-Assisted Catalysis: Designing transition-metal catalysts where this compound or its derivatives act as bifunctional ligands. The hydroxyl group could serve as an anchor to the metal, while the sulfinate participates in substrate activation or transformation.
Organocatalysis: The sulfinate anion, paired with a suitable counterion, could function as a nucleophilic organocatalyst. For example, proline-sulfinate salt combinations have been shown to generate highly reactive intermediates for subsequent reactions. rsc.org
Dual-Role Substrate/Catalyst Systems: Exploring reactions where the compound initially acts as a reactant and is then regenerated in a modified form to catalyze a subsequent step in a one-pot synthesis.
Table 1: Potential Catalytic Roles of the Sulfinate Moiety
| Catalytic Approach | Mediating Group(s) | Potential Transformation | Mechanistic Principle |
|---|---|---|---|
| Transition-Metal Catalysis | Sulfinate (S/O-atoms), Hydroxyl Group | Asymmetric C-C and C-X bond formation | Acts as a chiral ligand or directing group to control stereochemistry and regioselectivity. |
| Organocatalysis | Sulfinate Anion | Michael additions, Aldol reactions | Functions as a soft nucleophile to activate substrates. |
| Photoredox Catalysis | Sulfinate Moiety | Sulfonylation of heterocycles | Forms an electron donor-acceptor complex to initiate radical pathways without an external catalyst. nih.gov |
Integration of this compound into Complex Synthetic Cascades
Cascade reactions, or tandem reactions, are highly efficient processes that allow the formation of multiple chemical bonds in a single synthetic operation. Sodium sulfinates are excellent candidates for initiating such cascades due to their ability to generate sulfonyl radicals, which can trigger a sequence of events. researchgate.net
The integration of this compound into these cascades is particularly intriguing. A sulfonyl radical generated from this molecule could add across a double or triple bond, with the resulting intermediate being trapped intramolecularly by the pendant hydroxyl group. This would provide a rapid and atom-economical route to valuable sulfur-containing heterocyclic compounds like sultones or other functionalized cyclic ethers.
Examples of Potential Cascade Reactions:
Radical Cyclization Cascades: Oxidation of this compound generates a hydroxyethylsulfonyl radical. This radical can add to a suitably positioned alkyne or alkene within the same molecule (or a different molecule in a multicomponent reaction), followed by cyclization of the resulting radical onto another functional group.
Ionic/Radical Hybrid Cascades: A reaction could be initiated under conditions that favor nucleophilic attack by the sulfinate. A subsequent step could then trigger a single-electron transfer (SET) to generate a radical, leading to a different set of transformations. The hydroxyl group could serve to terminate the cascade or participate as a nucleophile.
Exploration of the Redox Properties of the Sulfinate for Controlled Radical Chemistry
The most significant and widely exploited feature of sodium sulfinates in modern organic synthesis is their role as precursors to sulfonyl radicals (RSO₂•). researchgate.net This transformation is typically achieved through single-electron oxidation using chemical oxidants, electrochemical methods, or, more recently, visible-light photoredox catalysis. researchgate.netrsc.org
This compound is an ideal candidate for such radical chemistry. The generation of the •SO₂CH₂CH₂OH radical opens up a plethora of synthetic possibilities. This radical can participate in a wide range of reactions, including:
Difunctionalization of Alkenes and Alkynes: The radical can add across a π-system, with the resulting carbon-centered radical being trapped by another species to install two new functional groups simultaneously.
C-H Sulfonylation: Direct functionalization of C-H bonds is a major goal in synthesis. Sulfonyl radicals generated from sulfinates can be used to functionalize heterocycles and other electron-rich or electron-deficient systems under mild conditions. rsc.org
Reductant-Promoted Reactions: In a manner analogous to its close relative, sodium hydroxymethanesulfinate (Rongalite), this compound could act as a source of the sulfoxylate (B1233899) radical anion (•SO₂⁻) or as a reducing agent under specific conditions, enabling reductive couplings and cyclizations. atamanchemicals.comorganic-chemistry.org
The development of photoredox methods is particularly promising, as they often proceed under very mild conditions, tolerate a wide range of functional groups, and offer a high degree of control over the radical generation process. princeton.edu
Table 2: Redox Chemistry and Radical Generation
| Method | Generated Species | Typical Reagents/Conditions | Synthetic Application |
|---|---|---|---|
| Oxidative SET | Sulfonyl Radical (RSO₂•) | K₂S₂O₈, (NH₄)₂S₂O₈, Photoredox Catalyst + Light, Electro-oxidation | Addition to alkenes, C-H functionalization, cascade cyclizations. researchgate.net |
| Reductive Pathway | Sulfenyl Radical (RS•) or Sulfide (RS⁻) | I₂-Ph₃P, H₂SO₄-Ph₃P | Hydrothiolation of alkynes and alkenes. rsc.org |
| Analogy to Rongalite | Sulfoxylate Anion (SO₂²⁻) | Acidic or thermal conditions | Reducing agent, introduction of SO₂ groups into molecules. atamanchemicals.comwikipedia.org |
Design of Precursors for Specialized Chemical Reagents and Fine Chemicals
Beyond its direct use in reactions, this compound is a valuable precursor for a variety of more complex chemical reagents and fine chemicals. The presence of two distinct functional handles—the sulfinate and the hydroxyl group—allows for stepwise or orthogonal functionalization.
Transformations at the Sulfinate Center: The sulfinate group can be readily converted into other important sulfur-containing functional groups. rsc.orgrsc.org
Sulfones: Nucleophilic substitution with alkyl or aryl halides. researchgate.net
Sulfonamides: Oxidative coupling with amines. rsc.org
Thiosulfonates: Reaction with thiols or disulfides under catalytic conditions. nih.gov
Sulfonyl Halides: A recent photocatalytic method allows for the conversion of alcohols to sulfinates and then to sulfonyl fluorides, which are important for "click" chemistry. princeton.edu
Functionalization of the Hydroxyl Group: The primary alcohol can undergo standard transformations such as esterification, etherification, or oxidation. This allows for the introduction of other functionalities or polymerizable groups.
The combination of these two capabilities means that this compound can be a starting point for creating bifunctional linkers, specialized monomers for polymer synthesis, or precursors for biological buffers, analogous to how sodium 2-hydroxyethane-1-sulfonate is used to access buffers like HEPES. wikipedia.org
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing sodium 2-hydroxyethane-1-sulfinate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfonation of ethylene glycol derivatives followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (60–80°C) and pH (8–10) to avoid byproduct formation. Purity validation requires HPLC with UV detection (λ = 210 nm) and ion chromatography for sulfite residue quantification . Confirm crystalline structure via XRD and compare with reference spectra in Enamine Ltd’s building blocks catalogue .
Q. Which analytical techniques are most reliable for quantifying this compound in aqueous solutions?
- Methodological Answer : Titration with iodine under acidic conditions is a classical method, but modern approaches use LC-MS for higher sensitivity (LOD = 0.1 ppm). For complex matrices (e.g., biological samples), derivatization with 2,4-dinitrophenylhydrazine improves detection specificity. Always include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Document all pre-sampling steps, including storage conditions (e.g., desiccated at 4°C) and subsampling protocols to minimize hygroscopic degradation. Use validated reference materials and report subsampling errors (e.g., ±5% variance via ANOVA) as per analytical guidelines .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the compound’s redox behavior in catalytic systems?
- Methodological Answer : Use cyclic voltammetry (CV) in a three-electrode setup with a platinum working electrode. Control oxygen levels via nitrogen purging to prevent unintended oxidation. For kinetic studies, combine CV with stopped-flow spectrophotometry to capture intermediate species. Replicate experiments across pH ranges (3–11) to map redox potential dependencies .
Q. How can contradictory data on the compound’s stability in alkaline media be resolved?
- Methodological Answer : Contradictions often arise from varying impurity profiles (e.g., trace metals). Perform accelerated stability tests (40°C/75% RH) with ICP-MS to quantify metal ions. Use fractional factorial design to isolate variables (pH, ionic strength, trace elements). Compare degradation kinetics via Arrhenius modeling and reconcile discrepancies using multivariate regression .
Q. What strategies are effective for integrating heterogeneous literature findings on the compound’s biological interactions?
- Methodological Answer : Conduct a systematic review with PRISMA guidelines. Categorize studies by model systems (in vitro vs. in vivo), dosage ranges, and endpoints. Use meta-analysis tools (e.g., RevMan) to assess effect sizes, and highlight gaps such as limited data on long-term cytotoxicity. Prioritize peer-reviewed studies with robust analytical validation .
Methodological Challenges and Solutions
Q. How can subsampling errors be minimized in solid-state studies of this compound?
- Methodological Answer : Implement a rotating riffler for powder homogenization and specify incremental sampling (≥30 increments for 100g batches). Characterize particle size distribution via laser diffraction and report the relative standard deviation (RSD) for subsample masses. Cross-validate with NIR spectroscopy to detect moisture-induced agglomeration .
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use bootstrap resampling (1,000 iterations) to estimate confidence intervals. For censored data (e.g., below detection limits), employ Tobit regression. Report Akaike’s Information Criterion (AIC) to justify model selection .
Critical Literature Gaps
- Inconsistent Terminology : Some studies use "sodium isethionate" interchangeably, causing confusion. Always verify IUPAC nomenclature and CAS registry numbers (e.g., 1562-00-1) .
- Thermodynamic Data : Limited ΔHf and entropy values for aqueous solutions. Computational chemistry (DFT) paired with calorimetry is recommended to fill this gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
